molecular formula C7H9NO3 B13342723 Methyl 3-(oxazol-5-yl)propanoate

Methyl 3-(oxazol-5-yl)propanoate

Cat. No.: B13342723
M. Wt: 155.15 g/mol
InChI Key: ROTXRSUGDRTXSB-UHFFFAOYSA-N
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Description

Methyl 3-(oxazol-5-yl)propanoate is an organic compound characterized by a propanoate ester backbone substituted at the 3-position with an oxazole heterocycle. Oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the molecule.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 3-(1,3-oxazol-5-yl)propanoate

InChI

InChI=1S/C7H9NO3/c1-10-7(9)3-2-6-4-8-5-11-6/h4-5H,2-3H2,1H3

InChI Key

ROTXRSUGDRTXSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CN=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(oxazol-5-yl)propanoate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which involves a [3+2] cycloaddition reaction from aldehydes with TosMICs (tosylmethyl isocyanides) under basic conditions . This method allows for the preparation of 5-substituted oxazoles through a two-step process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(oxazol-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazoline derivatives .

Scientific Research Applications

Methyl 3-(oxazol-5-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(oxazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various enzymes and receptors through non-covalent interactions, influencing their activity and function . This binding can modulate biological processes, leading to the compound’s observed effects in different applications.

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-(oxazol-5-yl)propanoate can be compared to related compounds, focusing on heterocyclic substitutions, ester modifications, and substituent effects. Below is a detailed analysis:

Structural Analogues with Modified Heterocycles
Compound Name Molecular Formula Molecular Weight Key Differences Properties/Applications References
Methyl 3-(3-chloroisoxazol-5-yl)propanoate C₇H₈ClNO₃ 189.59 g/mol Chlorine substituent on isoxazole ring Enhanced electrophilicity; potential intermediate in drug synthesis
Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate C₁₄H₁₆O₅ 264.27 g/mol Benzofuran instead of oxazole Natural product with antioxidant properties
Methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate C₈H₁₀ClN₂O₃ 217.63 g/mol Oxadiazole ring with chloromethyl group Used in R&D for functionalized materials

Key Findings :

  • Replacing oxazole with benzofuran () introduces aromaticity and hydroxyl/methoxy groups, altering solubility and biological activity.
  • Oxadiazole derivatives () exhibit distinct electronic profiles due to the additional nitrogen atom, making them suitable for coordination chemistry.
Ester Backbone Modifications
Compound Name Molecular Formula Molecular Weight Key Differences Properties/Applications References
Methyl 3-(1,3-oxazol-5-yl)benzoate C₁₁H₉NO₃ 203.20 g/mol Benzoate ester (aryl backbone) Likely lower solubility in polar solvents
3-(3-Methylisoxazol-5-yl)propan-1-ol C₇H₁₁NO₂ 141.17 g/mol Alcohol instead of ester Increased hydrophilicity; potential prodrug candidate

Key Findings :

  • Aryl esters () may exhibit reduced hydrolytic stability compared to aliphatic esters.
  • Alcohol derivatives () lack the ester’s electrophilic carbonyl group, altering metabolic pathways and bioavailability.
Substituent Effects on Reactivity
  • Methoxy and Methyl Groups: Methyl 3-(3-methoxy-5-methylphenyl)propanoate () demonstrates that electron-donating substituents (e.g., methoxy) stabilize the aromatic ring, directing electrophilic substitutions.
  • Amino and Thiol Groups: Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate () highlights how amino and thiol groups enhance hydrogen-bonding capacity, influencing binding affinity in biological systems.

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